molecular formula C14H16N2O3 B11858068 tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

Cat. No.: B11858068
M. Wt: 260.29 g/mol
InChI Key: ZWLIUPKGGBVTNI-DHDCSXOGSA-N
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Description

tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a hydroxyimino group, and an indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro indole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored as a potential lead compound for drug development.
  • Studied for its interactions with biological targets and pathways.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

  • tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-1H-indole-1-carboxylate}
  • tert-Butyl 2-((hydroxyimino)methyl)-1H-indole-1-carboxylate

Comparison:

This detailed article provides a comprehensive overview of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9-

InChI Key

ZWLIUPKGGBVTNI-DHDCSXOGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N\O

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO

Origin of Product

United States

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